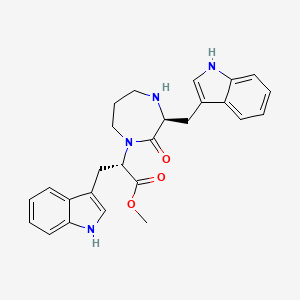

Pex5-pex14 ppi-IN-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H28N4O3 |

|---|---|

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[(3S)-3-(1H-indol-3-ylmethyl)-2-oxo-1,4-diazepan-1-yl]propanoate |

InChI |

InChI=1S/C26H28N4O3/c1-33-26(32)24(14-18-16-29-22-10-5-3-8-20(18)22)30-12-6-11-27-23(25(30)31)13-17-15-28-21-9-4-2-7-19(17)21/h2-5,7-10,15-16,23-24,27-29H,6,11-14H2,1H3/t23-,24-/m0/s1 |

InChI-Schlüssel |

GKTCEZLBMOVKOI-ZEQRLZLVSA-N |

Isomerische SMILES |

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N3CCCN[C@H](C3=O)CC4=CNC5=CC=CC=C54 |

Kanonische SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCCNC(C3=O)CC4=CNC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pex5-Pex14 PPI-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Pex5-Pex14 PPI-IN-1, a small molecule inhibitor of the Pex5-Pex14 protein-protein interaction (PPI). This document details the molecular basis of its inhibitory activity, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Pex5-Pex14 Interaction in Peroxisomal Protein Import

Peroxisomes are vital organelles that carry out essential metabolic functions. The import of proteins into the peroxisomal matrix is mediated by a sophisticated machinery of proteins known as peroxins (PEXs). A critical step in this process is the recognition of cytosolic cargo proteins containing a Peroxisomal Targeting Signal 1 (PTS1) by the soluble receptor Pex5. The cargo-laden Pex5 then docks at the peroxisomal membrane by binding to Pex14, a central component of the import machinery.[1][2] This docking is a prerequisite for the translocation of the cargo into the peroxisome.

The interaction between Pex5 and Pex14 is primarily mediated by multiple aromatic motifs, typically WxxxF/Y, within the N-terminal region of Pex5, which bind to a conserved hydrophobic groove on the N-terminal domain of Pex14.[3] In protozoan parasites like Trypanosoma, which cause devastating diseases such as African sleeping sickness and Chagas disease, peroxisomes (referred to as glycosomes in these organisms) are essential for glycolysis.[4] Consequently, the Pex5-Pex14 interaction is a validated and promising drug target for the development of novel trypanocidal agents.[5]

Core Mechanism of Action of this compound

This compound (also referred to as Compound 8 in vendor catalogs and as compound 5 in the primary literature) is a potent, cell-permeable inhibitor that directly targets the Pex5-Pex14 interaction. Its mechanism of action is rooted in its ability to act as a peptidomimetic, effectively occupying the binding site on Pex14 that is normally reserved for the WxxxF motifs of Pex5.

Molecular Mimicry:

High-resolution X-ray crystallography has revealed that this compound binds to the shallow, hydrophobic groove on the surface of the N-terminal domain of Trypanosoma brucei Pex14 (TbPex14). The inhibitor's structure features key hydrophobic moieties that mimic the critical tryptophan and phenylalanine residues of the Pex5 WxxxF motif. Specifically, the inhibitor positions these hydrophobic groups into the corresponding "Trp" and "Phe" binding pockets on the Pex14 surface, thereby competitively inhibiting the binding of Pex5. A structurally conserved water molecule has been observed to mediate a hydrogen bond between the inhibitor's amide group and the side chain of asparagine 31 (N31) of TbPex14, further stabilizing the inhibitor-protein complex.

By occupying this critical binding site, this compound effectively prevents the docking of the Pex5-cargo complex to the glycosomal membrane. This disruption of the protein import pathway leads to the mislocalization of essential glycosomal enzymes into the cytosol. In Trypanosoma, this enzymatic mislocalization causes a catastrophic metabolic collapse, characterized by ATP depletion and glucose toxicity, ultimately leading to the death of the parasite.

Quantitative Data Summary

The inhibitory potency of this compound and its precursors has been quantified through various biochemical and cell-based assays. The data presented below is derived from the primary literature and highlights the structure-activity relationship (SAR) leading to the development of this potent inhibitor.

| Compound ID (from Dawidowski et al., 2017) | Chemical Moiety Optimization | Ki for TbPex14-Pex5 Interaction (μM) | EC50 against T. b. brucei (μM) |

| 1 (In silico hit) | Initial pyrazolo[4,3-c]pyridine scaffold | > 100 | > 50 |

| 2 | Optimization of Trp pocket binder | 1.8 | 10.3 |

| 3 | Optimization of Phe pocket binder | 0.8 | 6.8 |

| 5 (this compound) | -OH to -NH2 replacement | 0.5 | 5.0 |

Note: The EC50 value for this compound (listed as Compound 8 by some vendors) is 5 µM against the bloodstream form of T. b. brucei. The inhibitory constant (Ki) for disrupting the PEX5-TbPEX14 PPI is 53 µM as reported by some commercial suppliers, which may represent a different experimental setup than the primary literature. The primary literature indicates a higher affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the this compound inhibitor.

Fluorescence Polarization (FP) Assay for Ki Determination

This assay is used to measure the binding affinity of the inhibitor to Pex14 by monitoring the disruption of the Pex14-Pex5 peptide interaction.

-

Reagents and Preparation:

-

Protein: Recombinant N-terminal domain of T. b. brucei Pex14 (residues 19-86) purified to >95% homogeneity.

-

Fluorescent Probe: A synthetic peptide derived from T. b. brucei Pex5 (e.g., residues 238-262) labeled with a fluorescent dye such as 5-FAM (5-Carboxyfluorescein).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.

-

Inhibitor: this compound dissolved in 100% DMSO to create a stock solution, followed by serial dilutions in assay buffer.

-

-

Assay Procedure:

-

A fixed concentration of the fluorescently labeled Pex5 peptide (e.g., 25 nM) and a fixed concentration of TbPex14 protein (e.g., 300 nM, a concentration determined to give a stable FP signal) are combined in the wells of a black, low-volume 384-well microplate.

-

The inhibitor is added to the wells at varying concentrations, typically in a 12-point titration series. The final DMSO concentration should be kept constant across all wells (e.g., ≤1%).

-

The plate is incubated at room temperature for 30 minutes to allow the binding equilibrium to be reached.

-

Fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

-

Data Analysis:

-

The FP signal (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.

-

The data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent peptide.

-

The IC50 value is then converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for the protein.

-

Trypanosoma brucei brucei Cell Viability Assay for EC50 Determination

This assay determines the efficacy of the inhibitor in killing the parasite.

-

Reagents and Cell Culture:

-

Parasite Strain: Bloodstream form of Trypanosoma brucei brucei (e.g., strain Lister 427).

-

Culture Medium: HMI-9 medium supplemented with 10% fetal bovine serum.

-

Viability Reagent: Resazurin-based reagent (e.g., AlamarBlue).

-

Inhibitor: this compound prepared as described above.

-

-

Assay Procedure:

-

T. b. brucei parasites are seeded into a 96-well plate at a density of 2 x 104 cells/mL in a final volume of 100 µL per well.

-

The inhibitor is added to the wells in a serial dilution format. A vehicle control (DMSO) and a positive control (e.g., pentamidine) are included.

-

The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

-

After 48 hours, 10 µL of the resazurin-based reagent is added to each well.

-

The plates are incubated for an additional 24 hours.

-

-

Data Analysis:

-

The fluorescence of the resorufin product (formed by the reduction of resazurin by viable cells) is measured using a plate reader (e.g., 544 nm excitation and 590 nm emission).

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The data are plotted against the logarithm of the inhibitor concentration, and the EC50 value (the concentration of inhibitor that reduces cell viability by 50%) is determined by fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway Diagram

Caption: Pex5-Pex14 mediated protein import and its inhibition.

Experimental Workflow Diagram

Caption: Workflow for discovery and validation of Pex5-Pex14 inhibitors.

Logical Relationship of Inhibition

Caption: Logical flow of the inhibitory mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Inhibitors of PEX14 disrupt protei ... | Article | H1 Connect [archive.connect.h1.co]

- 5. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

Pex5-Pex14 ppi-IN-1: A Technical Guide to a Novel Trypanocidal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Pex5-pex14 ppi-IN-1, a small molecule inhibitor of the Pex5-Pex14 protein-protein interaction (PPI) in Trypanosoma. By disrupting the essential process of glycosomal protein import, this compound presents a promising avenue for the development of novel therapeutics against trypanosomiasis. This document details the mechanism of action, quantitative data, experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction: Targeting a Parasitic Vulnerability

Trypanosoma, the causative agent of devastating diseases such as African sleeping sickness and Chagas disease, possesses a unique organelle known as the glycosome. This peroxisome-like body compartmentalizes the majority of the glycolytic pathway, a process essential for the parasite's energy metabolism. The import of enzymes into the glycosome is mediated by a family of proteins called peroxins (PEX). A critical step in this import process is the interaction between the cytosolic receptor PEX5, which carries the glycosomal enzymes, and the glycosomal membrane protein PEX14.

The disruption of this Pex5-Pex14 interaction has been identified as a key vulnerability in Trypanosoma. Small molecules that inhibit this PPI can block the import of glycosomal enzymes, leading to their accumulation in the cytosol. This mislocalization triggers a metabolic catastrophe, resulting in the rapid death of the parasite. This compound is a representative of a novel class of inhibitors designed to exploit this therapeutic window.

Mechanism of Action

This compound functions as a competitive inhibitor of the Pex5-Pex14 protein-protein interaction. The PEX5 protein contains specific peptide motifs that are recognized by a binding domain on PEX14, facilitating the docking of the PEX5-cargo complex to the glycosomal membrane. This compound is designed to occupy this binding site on PEX14, thereby preventing the association of PEX5.

The downstream consequence of this inhibition is the failure of glycosomal enzymes to be imported into the glycosome. The resulting cytosolic accumulation of these enzymes, particularly the initial enzymes of the glycolytic pathway, leads to uncontrolled glucose phosphorylation, rapid ATP depletion, and ultimately, parasite death.

The Discovery and Development of Pex5-Pex14 PPI-IN-1: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The protein-protein interaction (PPI) between peroxin 5 (Pex5) and peroxin 14 (Pex14) is a critical component of the glycosomal protein import machinery in Trypanosoma parasites, the causative agents of devastating neglected tropical diseases such as Chagas disease and African trypanosomiasis. The essentiality of this interaction for parasite viability has made it a prime target for the development of novel trypanocidal agents. This technical guide provides an in-depth overview of the discovery and development of Pex5-Pex14 PPI inhibitors, with a focus on the pioneering compound class represented by Pex5-pex14 ppi-IN-1. We will detail the quantitative data of various inhibitor scaffolds, outline the key experimental protocols utilized in their characterization, and provide visual representations of the underlying biological pathways and discovery workflows.

The Pex5-Pex14 Interaction: A Druggable Target in Trypanosoma

Glycosomes are specialized peroxisomes found in kinetoplastids, including Trypanosoma. These organelles house essential metabolic pathways, most notably the initial seven steps of glycolysis. The import of enzymes into the glycosomal matrix is mediated by a sophisticated machinery of proteins known as peroxins (PEXs). The process is initiated by the cytosolic receptor Pex5, which recognizes cargo proteins bearing a Peroxisomal Targeting Signal 1 (PTS1). The cargo-laden Pex5 then docks with Pex14, a protein anchored to the glycosomal membrane. This docking event is a crucial prerequisite for the translocation of cargo into the glycosome.[1]

The interaction between Pex5 and Pex14 is primarily mediated by the binding of WxxxF/Y motifs on Pex5 to a conserved binding pocket on the N-terminal domain of Pex14. Disrupting this essential PPI leads to the mislocalization of glycosomal enzymes, triggering a catastrophic metabolic failure and ultimately, parasite death. This makes the Pex5-Pex14 interface a highly attractive and validated target for structure-based drug design.[2][3]

Quantitative Data on Pex5-Pex14 PPI Inhibitors

The development of Pex5-Pex14 inhibitors has seen the exploration of multiple chemical scaffolds. The initial hit, often identified through high-throughput screening, has been iteratively optimized using structure-guided design to yield potent compounds. Below is a summary of the key quantitative data for representative inhibitors from different chemical classes.

| Compound Class | Representative Compound | Target | Ki (μM) | EC50 (μM) | Assay Method | Reference |

| Pyrazolo[4,3-c]pyridine | Compound 8 (this compound) | T. b. brucei Pex5-Pex14 | 53 | 5 | AlphaScreen, Trypanocidal Assay | |

| Pyrazolo[4,3-c]pyridine | Optimized Analog | T. b. brucei Pex5-Pex14 | 0.207 | 0.186 | AlphaScreen, Trypanocidal Assay | |

| Dibenzo[b,f]oxazepin-11(10H)-one | Initial Hit | T. b. brucei Pex5-Pex14 | - | >100 | AlphaScreen, Trypanocidal Assay | |

| Dibenzo[b,f]oxazepin-11(10H)-one | Optimized Analog | T. b. brucei Pex5-Pex14 | - | 12.5 | AlphaScreen, Trypanocidal Assay | |

| Oxopiperazine-based peptidomimetic | Compound 12 | T. b. brucei Pex5-Pex14 | - | 2.3 | AlphaScreen, Trypanocidal Assay |

Table 1: Quantitative data for various Pex5-Pex14 PPI inhibitors. Ki represents the inhibitory constant, a measure of binding affinity. EC50 is the half-maximal effective concentration in cellular assays, indicating potency against the parasite.

Experimental Protocols

The characterization of Pex5-Pex14 PPI inhibitors relies on a suite of biophysical and cell-based assays. Here, we provide detailed methodologies for the key experiments.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is a primary tool for high-throughput screening and quantitative assessment of PPI inhibition.

-

Principle: Donor and acceptor beads are brought into close proximity by the binding of interacting proteins (e.g., His-tagged Pex14 and Biotin-tagged Pex5). Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Small molecule inhibitors that disrupt the Pex5-Pex14 interaction will prevent this proximity, leading to a decrease in signal.

-

Protocol:

-

Protein Preparation: Recombinant His-tagged T. brucei Pex14 (TbPex14) and a biotinylated peptide derived from the WxxxF/Y motif of T. brucei Pex5 (TbPex5) are expressed and purified.

-

Assay Buffer: Assays are typically performed in a buffer such as 25 mM HEPES pH 7.4, 100 mM NaCl, and 0.1% BSA.

-

Reaction Mixture: In a 384-well microplate, TbPex14, biotin-TbPex5, and the test compound at various concentrations are incubated.

-

Bead Addition: Glutathione-coated donor beads (for GST-tagged proteins, if used) or Ni-NTA-coated donor beads (for His-tagged proteins) and streptavidin-coated acceptor beads are added to the wells.

-

Incubation: The plate is incubated in the dark at room temperature to allow for binding to reach equilibrium.

-

Signal Detection: The plate is read on an AlphaScreen-capable plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating the binding of inhibitors to the target protein and for elucidating the binding mode at an atomic level.

-

Principle: The chemical environment of atomic nuclei within a protein is sensitive to ligand binding. Changes in the chemical shifts of protein resonances upon addition of an inhibitor confirm a direct interaction.

-

Protocol (1H-15N HSQC Titration):

-

Protein Preparation: A solution of 15N-labeled TbPex14 is prepared in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5, 50 mM NaCl).

-

Initial Spectrum: A 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein is recorded. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.

-

Titration: Small aliquots of a concentrated stock solution of the inhibitor are added stepwise to the protein sample.

-

Spectral Acquisition: A 1H-15N HSQC spectrum is acquired after each addition of the inhibitor.

-

Data Analysis: Changes in the position (chemical shift perturbations) or intensity of the peaks are monitored. Residues exhibiting significant changes are likely part of or are allosterically affected by the inhibitor binding site.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of protein-ligand interactions in real-time.

-

Principle: One binding partner (the ligand, e.g., TbPex14) is immobilized on a sensor chip. The other partner (the analyte, e.g., TbPex5 or an inhibitor) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons.

-

Protocol:

-

Ligand Immobilization: TbPex14 is covalently coupled to the surface of a sensor chip.

-

Analyte Injection: Solutions of TbPex5 or the inhibitor at various concentrations are injected over the sensor surface.

-

Association and Dissociation: The binding (association) and unbinding (dissociation) of the analyte are monitored in real-time, generating a sensorgram.

-

Regeneration: The sensor surface is regenerated by injecting a solution that disrupts the interaction, preparing it for the next cycle.

-

Data Analysis: The sensorgrams are fitted to kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

-

Trypanocidal Activity Assay

This cell-based assay is crucial for determining the efficacy of the inhibitors against live Trypanosoma parasites.

-

Principle: The viability of T. b. brucei bloodstream forms is assessed in the presence of varying concentrations of the inhibitor. A viability indicator, such as resazurin, is used to quantify the number of living cells.

-

Protocol:

-

Cell Culture: T. b. brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) at 37°C and 5% CO2.

-

Assay Plate Preparation: The test compounds are serially diluted in culture medium in a 96-well plate.

-

Cell Seeding: A suspension of parasites is added to each well.

-

Incubation: The plate is incubated for a defined period (e.g., 48-72 hours).

-

Viability Assessment: A resazurin-based reagent is added to each well and incubated. Viable cells reduce resazurin to the fluorescent resorufin.

-

Fluorescence Measurement: The fluorescence is measured using a plate reader.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

-

Visualizing the Core Concepts

Glycosomal Protein Import Pathway

The following diagram illustrates the key steps in the import of proteins into the glycosome, highlighting the central role of the Pex5-Pex14 interaction.

Pex5-Pex14 PPI Inhibitor Discovery Workflow

The discovery and development of Pex5-Pex14 inhibitors follow a structured workflow, from initial screening to lead optimization.

Conclusion

The inhibition of the Pex5-Pex14 protein-protein interaction represents a promising and validated strategy for the development of novel therapeutics against trypanosomiasis. The discovery of potent inhibitors like this compound and its successors has been driven by a combination of high-throughput screening, detailed biophysical characterization, and structure-guided medicinal chemistry. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this important drug target. Further optimization of the existing chemical scaffolds for improved potency, selectivity, and pharmacokinetic properties will be crucial in translating these promising lead compounds into effective clinical candidates.

References

The Gatekeepers of Peroxisomes: An In-depth Technical Guide to the PEX5-PEX14 Interaction in Biogenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interaction between PEX5 and PEX14, two key proteins in the intricate process of peroxisome biogenesis. A thorough understanding of this interaction is paramount for researchers in cell biology, scientists studying peroxisomal disorders, and professionals involved in the development of novel therapeutics targeting these pathways. This document details the molecular mechanisms, quantitative binding data, and key experimental methodologies used to elucidate this essential biological process.

Introduction: The Central Role of PEX5-PEX14 in Peroxisomal Protein Import

Peroxisomes are ubiquitous and dynamic organelles that play a crucial role in a variety of metabolic processes, including fatty acid β-oxidation and the detoxification of reactive oxygen species. The biogenesis of functional peroxisomes relies on the accurate import of newly synthesized matrix proteins from the cytosol. This process is mediated by a sophisticated machinery of proteins known as peroxins (PEXs).

The primary import pathway for peroxisomal matrix proteins involves the recognition of a C-terminal Peroxisomal Targeting Signal 1 (PTS1) by the soluble receptor, PEX5. The cargo-laden PEX5 then docks at the peroxisomal membrane via a docking complex, of which PEX14 is a central component. The interaction between PEX5 and PEX14 represents a critical and highly regulated step that initiates the translocation of cargo into the peroxisomal matrix. Dysregulation of this interaction is associated with severe metabolic disorders, collectively known as Zellweger spectrum disorders, highlighting its importance in human health. Furthermore, this protein-protein interaction is being explored as a potential drug target for diseases such as trypanosomiasis, as the parasite's glycosomes (a specialized type of peroxisome) are essential for its survival.

Molecular Mechanism of the PEX5-PEX14 Interaction

The interaction between PEX5 and PEX14 is a multifaceted process involving multiple contact points and dynamic conformational changes.

2.1. The Canonical N-terminal Interaction: WxxxF/Y Motifs

The primary and most well-characterized interaction occurs between the N-terminal domain (NTD) of the peroxisomal membrane protein PEX14 and multiple diaromatic pentapeptide motifs, typically with the consensus sequence WxxxF/Y, located in the N-terminal half of the PEX5 receptor. Human PEX5 possesses seven of these WxxxF/Y motifs, each capable of binding to the PEX14 NTD with varying affinities. This multivalent interaction is thought to increase the avidity of PEX5 for the peroxisomal membrane, ensuring efficient docking of the cargo-receptor complex. Structural studies have revealed that the PEX14 NTD adopts a three-helical bundle that forms a hydrophobic groove, which recognizes the helical conformation of the WxxxF/Y motifs in PEX5.

2.2. A Novel C-terminal Interaction and Its Role in Receptor Recycling

Recent research has uncovered a novel binding interface between the C-terminal region of PEX14 and the C-terminal cargo-binding TPR (tetratricopeptide repeat) domain of PEX5. This interaction is mediated by a conserved IPSWQI peptide motif in the C-terminal intrinsically disordered region of PEX14. Interestingly, this interaction is distinct from the PTS1-cargo binding site on the PEX5 TPR domain and appears to be preferentially associated with the cargo-unloaded form of PEX5. This suggests a role for this C-terminal interaction in the recycling of PEX5 from the peroxisomal membrane back to the cytosol after cargo release, a crucial step for maintaining the import cycle.

2.3. Regulation and Dynamics of the Interaction

The PEX5-PEX14 interaction is a dynamic process. The presence of a membrane environment does not significantly alter the overall binding affinity, suggesting that the initial docking is a robust process. The different binding kinetics of the various PEX5 motifs to PEX14 may allow for a sequential binding and release mechanism that could be important for the translocation process. Following cargo translocation, PEX5 is monoubiquitinated, a modification that is thought to trigger its ATP-dependent retrotranslocation from the membrane, a process in which the C-terminal PEX5-PEX14 interaction may play a regulatory role.

Quantitative Data on the PEX5-PEX14 Interaction

The binding affinities between the various PEX5 motifs and the PEX14 NTD have been quantified using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies provide valuable insights into the strength and specificity of these interactions.

| PEX5 Construct/Peptide | PEX14 Construct | Method | Dissociation Constant (KD) | Reference |

| PEX5 (residues 1-110) | PEX14-NTD | ITC | 157 ± 9 nM | |

| PEX5 peptide (residues 116–124) | PEX14(N) | ITC | 0.47 µM | |

| PEX5 peptide (residues 113–127) | PEX14(N) | ITC | 0.12 µM | |

| PEX5 peptide (residues 108–127) | PEX14(N) | ITC | 0.07 µM | |

| PEX5 NTD (residues 1–315) | PEX14 NTD (residues 1–104) | ITC | ~150 nM (in aqueous solution) | |

| PEX5 NTD (residues 1–315) | PEX14 NTD (residues 1–104) | ITC | ~250 nM (in presence of bicelles) | |

| PEX5 W1-W3 motifs | PEX14-NTD | ITC | 139 - 344 nM | |

| PEX5 W4 motif | PEX14-NTD | ITC | 6.3 µM | |

| PEX5 TPR domain | PEX14 IPSWQI peptide | NMR | 250 µM |

Signaling Pathways and Experimental Workflows

The PEX5-PEX14 interaction is a central hub in the peroxisomal protein import pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events and a typical experimental workflow to study this interaction.

Figure 1: Peroxisomal Protein Import and PEX5 Recycling Pathway.

Figure 2: Experimental Workflow for Studying PEX5-PEX14 Interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the PEX5-PEX14 interaction.

5.1. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

-

Protein Preparation:

-

Express and purify recombinant human PEX14 NTD (e.g., residues 1-80) and PEX5 fragments (e.g., peptides containing WxxxF/Y motifs or the TPR domain) using standard chromatography techniques.

-

Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heat of dilution effects.

-

Determine accurate protein concentrations using a reliable method such as UV-Vis spectrophotometry with calculated extinction coefficients.

-

-

ITC Experiment:

-

Typically, the PEX14 NTD is loaded into the sample cell of the calorimeter at a concentration of 20-50 µM.

-

The PEX5 peptide or domain is loaded into the injection syringe at a 10-20 fold higher concentration (e.g., 200-500 µM).

-

A series of small injections (e.g., 2-5 µL) of the PEX5 solution are made into the PEX14 solution at a constant temperature (e.g., 25°C).

-

The heat change after each injection is measured and integrated.

-

-

Data Analysis:

-

The integrated heat data are plotted against the molar ratio of the two proteins.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

-

5.2. Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the interaction between PEX5 and PEX14 within a cellular context.

-

Cell Culture and Lysis:

-

Culture human cell lines (e.g., HEK293T) expressing endogenous or tagged versions of PEX5 and PEX14.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to one of the proteins of interest (e.g., anti-PEX14) or an isotype control antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G-conjugated beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both PEX14 and PEX5 to detect the co-immunoprecipitated protein.

-

5.3. Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method to screen for protein-protein interactions.

-

Vector Construction:

-

Clone the coding sequence of human PEX14 into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (BD).

-

Clone the coding sequence of human PEX5 (or specific domains) into a "prey" vector (e.g., pGADT7), fusing it to the GAL4 activation domain (AD).

-

-

Yeast Transformation and Mating:

-

Transform the bait and prey plasmids into appropriate haploid yeast strains of opposite mating types (e.g., AH109 and Y187).

-

Mate the transformed yeast strains to generate diploid yeast containing both plasmids.

-

-

Interaction Assay:

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine) to select for yeast in which the reporter genes are activated due to the interaction between the bait and prey proteins.

-

Perform a β-galactosidase assay as a secondary reporter to confirm the interaction. A positive interaction results in the reconstitution of a functional GAL4 transcription factor, leading to the expression of the reporter genes and cell growth on selective media.

-

5.4. Fluorescence Microscopy

Fluorescence microscopy is used to visualize the subcellular localization of PEX5 and PEX14 and to assess their colocalization.

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HeLa or COS-7) on glass coverslips.

-

Co-transfect the cells with plasmids encoding fluorescently tagged PEX5 (e.g., PEX5-mCherry) and PEX14 (e.g., PEX14-EGFP).

-

-

Immunofluorescence (for endogenous proteins):

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against PEX5 and PEX14, followed by incubation with fluorescently labeled secondary antibodies of different colors.

-

-

Image Acquisition and Analysis:

-

Acquire images using a confocal or super-resolution microscope.

-

Analyze the images for the colocalization of the fluorescent signals corresponding to PEX5 and PEX14 at peroxisomes (which can be identified by co-staining with a peroxisomal marker like PMP70). Colocalization analysis can be quantified using Pearson's correlation coefficient or Mander's overlap coefficient.

-

Conclusion and Future Directions

The interaction between PEX5 and PEX14 is a cornerstone of peroxisome biogenesis, representing the initial commitment step for the import of peroxisomal matrix proteins. This guide has provided a detailed overview of the molecular mechanisms, quantitative binding data, and experimental approaches to study this critical interaction.

Future research will likely focus on several key areas:

-

High-Resolution Structural Dynamics: Elucidating the high-resolution structures of the full-length PEX5-PEX14 complex in a membrane environment will provide unprecedented insights into the translocation mechanism.

-

Regulatory Networks: Unraveling the signaling pathways that modulate the PEX5-PEX14 interaction in response to different

Pex5-Pex14 ppi-IN-1: A Technical Guide to its Inhibitory Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory characteristics of Pex5-Pex14 ppi-IN-1, a small molecule inhibitor of the PEX14-PEX5 protein-protein interaction (PPI). The disruption of this interaction is a key target in the development of therapeutics against Trypanosoma brucei, the causative agent of African trypanosomiasis. This document details the inhibitory constant (Ki) and half-maximal effective concentration (EC50) of the compound, the experimental methodologies used to determine these values, and the underlying biological pathway.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been characterized by its inhibitory constant (Ki) against the Pex5-Pex14 interaction and its effective concentration (EC50) in a cellular context.

| Parameter | Value | Description |

| Inhibitory Constant (Ki) | 53 µM | Concentration of the inhibitor required to occupy 50% of the Pex14 protein in an in vitro binding assay, indicating its potency in disrupting the Pex5-Pex14 interaction. |

| Half-Maximal Effective Concentration (EC50) | 5 µM | Concentration of the inhibitor that induces 50% of the maximal inhibitory effect on the bloodstream form of Trypanosoma brucei brucei in a cell-based assay.[1] |

Signaling Pathway and Mechanism of Action

The Pex5-Pex14 interaction is a critical step in the import of proteins into peroxisomes, organelles that are essential for various metabolic processes in eukaryotic cells. In Trypanosoma, these organelles are called glycosomes and are vital for glycolysis, making the protein import machinery an attractive drug target.

The import process begins in the cytosol where the Pex5 receptor recognizes and binds to proteins containing a Peroxisomal Targeting Signal (PTS1). This cargo-loaded Pex5 then docks onto the peroxisomal membrane via an interaction with Pex14. This docking is a prerequisite for the translocation of the cargo protein into the peroxisomal matrix. This compound acts by competitively inhibiting the interaction between Pex5 and Pex14, thereby preventing the docking of cargo-loaded Pex5 and disrupting the import of essential proteins into the glycosome. This disruption leads to a metabolic catastrophe and ultimately, cell death of the parasite.[2][3]

References

A Technical Guide to the Structural Basis of PEX14 Binding by the PEX5-PEX14 PPI Inhibitor-1

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between the peroxisomal import receptor PEX5 and the membrane-docking protein PEX14 is a critical step in the biogenesis of peroxisomes. This protein-protein interaction (PPI) represents a compelling therapeutic target, particularly for trypanosomiasis, where the analogous import into glycosomes is vital for parasite survival. This document provides a detailed technical overview of the structural basis for this interaction and its inhibition by a specific small molecule, PEX5-PEX14 ppi-IN-1. By mimicking the native binding motif of PEX5, this inhibitor competitively binds to PEX14, disrupting the import of essential enzymes and leading to metabolic collapse in pathogens. We consolidate quantitative binding data, detail key experimental methodologies, and visualize the underlying molecular mechanisms to offer a comprehensive resource for researchers in structural biology and drug discovery.

The Native PEX5-PEX14 Interaction: A Structural Overview

The import of peroxisomal matrix proteins is initiated in the cytosol, where the cycling receptor PEX5 recognizes and binds cargo proteins containing a Peroxisomal Targeting Signal 1 (PTS1). This PEX5-cargo complex then docks onto the peroxisomal membrane, a process mediated primarily by its interaction with PEX14.[1][2]

The structural foundation of this interaction lies within the N-terminal regions of both proteins. The N-terminal domain of PEX5 is intrinsically disordered and contains multiple diaromatic, helical WxxxF/Y peptide motifs.[1][3][4] The N-terminal domain of PEX14 (PEX14-NTD), conversely, adopts a stable, three-helical globular fold.

The high-affinity binding occurs when a PEX5 WxxxF/Y motif docks onto a hydrophobic surface on the PEX14-NTD formed by its α1 and α2 helices. The molecular recognition is highly specific, driven by the insertion of the conserved aromatic side chains of the PEX5 motif (Tryptophan and Phenylalanine/Tyrosine) into two distinct hydrophobic pockets on the PEX14 surface. These pockets are separated by the partially solvent-exposed, π-stacked aromatic side chains of PEX14 residues Phe35 and Phe52, which the PEX5 ligand shields upon binding. While this is the primary and most studied interface for docking, a novel secondary interaction site between the C-terminal TPR domain of PEX5 and a conserved peptide motif in the C-terminus of PEX14 has also been identified, suggesting a more complex regulatory mechanism.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Recombinant human peroxisomal targeting signal receptor PEX5. Structural basis for interaction of PEX5 with PEX14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 - PMC [pmc.ncbi.nlm.nih.gov]

Disrupting the Engine of a Parasite: A Technical Guide to the Inhibition of Glycosome Assembly via the Pex5-Pex14 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosomes are vital organelles in trypanosomatid parasites, such as Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. These organelles house the initial seven enzymes of the glycolytic pathway, making their proper assembly and function essential for the parasite's survival. A critical step in glycosome biogenesis is the import of matrix proteins from the cytosol, a process mediated by the interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the glycosomal membrane protein, Pex14. The discovery of small molecule inhibitors, such as Pex5-Pex14 PPI-IN-1, that specifically disrupt this protein-protein interaction (PPI) has unveiled a promising new therapeutic strategy against trypanosomiases. This technical guide provides an in-depth overview of the mechanism of action of these inhibitors, detailed experimental protocols for their characterization, and a summary of their quantitative effects on the Pex5-Pex14 interaction and parasite viability.

The Pex5-Pex14 Interaction: A Vulnerable Target in Trypanosoma

The import of glycosomal matrix proteins is initiated by the recognition of a C-terminal PTS1 by the soluble receptor Pex5 in the cytosol. The cargo-loaded Pex5 then docks onto the glycosomal membrane via a specific interaction with Pex14. This docking is mediated by multiple WxxxF/Y motifs on Pex5 binding to a conserved hydrophobic groove on the N-terminal domain of Pex14. This interaction is indispensable for the translocation of glycosomal enzymes into the organelle.[1][2]

Disruption of the Pex5-Pex14 interaction leads to the mislocalization of glycolytic enzymes to the cytosol.[2][3] In trypanosomes, these cytosolic enzymes are not subject to the same feedback regulation as in their mammalian hosts. This results in uncontrolled glucose phosphorylation, leading to a rapid depletion of ATP, accumulation of toxic glycolytic intermediates, and ultimately, a metabolic catastrophe that is lethal to the parasite.[2] Small molecule inhibitors that occupy the WxxxF/Y binding pocket on Pex14 effectively block the Pex5-Pex14 interaction, triggering this metabolic collapse and parasite death.

Quantitative Analysis of Pex5-Pex14 Inhibitors

The development of Pex5-Pex14 inhibitors has progressed from initial hits to potent compounds with significant trypanocidal activity. The following tables summarize the key quantitative data for a series of pyrazolo[4,3-c]pyridine-based inhibitors.

Table 1: In Vitro Inhibition of Pex5-Pex14 Interaction and Trypanocidal Activity.

| Compound | TbPex14 EC50 (µM) (AlphaScreen) | TcPex14 EC50 (µM) (AlphaScreen) | T. b. brucei IC50 (µM) | T. cruzi IC50 (µM) |

| 1 | 265 | 539 | >100 | >100 |

| Optimized Compound | 0.207 (Ki) | Not Reported | 0.19 | 0.57 |

| This compound (Cmpd 8) | 53 (Ki) | Not Reported | 5 | Not Reported |

Data compiled from multiple sources, including Dawidowski et al., 2020 and commercial suppliers.

Table 2: Dissociation Constants (Kd) for Pex5 and Pex14 Interaction Determined by Isothermal Titration Calorimetry (ITC).

| Interacting Partners | Buffer Conditions | Kd (nM) | Reference |

| Pex5 NTD & Pex14 NTD (Human) | 20 mM NaP, 100 mM NaCl, pH 6.5 | 150 | |

| Pex5 NTD & Pex14 NTD (Human) + Bicelles | 20 mM NaP, 100 mM NaCl, pH 6.5 | 250 |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Pex5-Pex14 inhibitors.

AlphaScreen Assay for Pex5-Pex14 Interaction

This high-throughput assay is used to screen for and quantify the inhibition of the Pex5-Pex14 interaction.

-

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when biotinylated Pex5 peptide binds to His-tagged Pex14. Excitation of the donor bead results in a luminescent signal from the acceptor bead. Inhibitors that disrupt the interaction prevent this signal.

-

Protocol:

-

Prepare a reaction mixture in a 384-well plate containing 3 nM of N-terminally His-tagged Pex14 and 10 nM of a biotinylated Pex5-derived peptide (e.g., ALSENWAQEFLA) in a buffer of PBS supplemented with 5 mg/mL BSA and 0.01% (v/v) Tween-20.

-

Add the test compounds at varying concentrations.

-

Add streptavidin-coated donor beads and Ni-NTA-coated acceptor beads.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the signal on an AlphaScreen-compatible plate reader.

-

Calculate EC50 values by fitting the dose-response curves.

-

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the Pex5-Pex14 interaction.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of one binding partner (the ligand) is titrated into a solution of the other (the macromolecule) in the calorimeter cell.

-

Protocol:

-

Dialyze purified Pex5 N-terminal domain (NTD) and Pex14 NTD into the same buffer, for example, 20 mM sodium phosphate, 100 mM NaCl, pH 6.5.

-

Degas the protein solutions to prevent air bubbles.

-

Load the sample cell (e.g., 200 µL) with Pex14 NTD at a concentration of approximately 30 µM.

-

Load the injection syringe with Pex5 NTD at a concentration of approximately 50-600 µM, depending on the expected affinity.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the Pex5 solution into the Pex14 solution at a constant temperature (e.g., 25°C).

-

Analyze the resulting thermogram to determine the binding parameters by fitting the data to a suitable binding model.

-

Immunofluorescence Microscopy for Glycosomal Protein Localization

This technique is used to visualize the effect of Pex5-Pex14 inhibitors on the subcellular localization of glycosomal enzymes.

-

Principle: Specific antibodies against glycosomal enzymes are used to detect their location within the parasite. A fluorescently labeled secondary antibody allows for visualization by fluorescence microscopy. Mislocalization from punctate glycosomal staining to diffuse cytosolic staining indicates inhibition of import.

-

Protocol:

-

Culture Trypanosoma procyclic forms and treat with the inhibitor at a sublethal concentration for a defined period (e.g., 24-48 hours).

-

Harvest the cells and allow them to adhere to poly-L-lysine coated coverslips.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA) for 1 hour.

-

Incubate with primary antibodies against glycosomal enzymes (e.g., phosphofructokinase (PFK), aldolase (ALD)) diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 594) and a DNA stain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Visualizing the Mechanism and Discovery Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Mechanism of this compound Action.

Caption: Drug Discovery Workflow for Pex5-Pex14 Inhibitors.

Conclusion and Future Perspectives

The inhibition of the Pex5-Pex14 protein-protein interaction represents a validated and highly promising strategy for the development of novel trypanocidal drugs. The specific inhibitors, such as this compound and its optimized derivatives, demonstrate potent and selective activity against Trypanosoma parasites by inducing a fatal metabolic crisis. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and parasitology. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to advance them towards clinical development, potentially offering a new and effective treatment for neglected tropical diseases.

References

An In-depth Technical Guide to the PEX5 WxxxF/Y Motif Interaction with PEX14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical protein-protein interaction between the peroxisomal targeting signal 1 (PTS1) receptor, PEX5, and the peroxisomal membrane protein, PEX14. Central to this interaction are the WxxxF/Y motifs within the N-terminal region of PEX5. This document details the quantitative binding data, experimental protocols for studying this interaction, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Presentation

The interaction between the various diaromatic motifs of PEX5 and the N-terminal domain (NTD) of PEX14 has been quantified using multiple biophysical techniques. The following tables summarize the key binding affinity and kinetic data available in the literature.

Table 1: Equilibrium Dissociation Constants (Kd) for Human PEX5 Motifs Interacting with PEX14-NTD

| PEX5 Motif | Method | Kd (nM) | Reference |

| PEX5 (1-110) with LVxEF motif | ITC | 157 ± 9 | [1] |

| PEX5 (108-127) with WxxxF/Y motif | ITC | 70 | [2] |

| PEX5 (113-127) with WxxxF/Y motif | ITC | 120 | [2] |

| PEX5 (116-124) with WxxxF/Y motif | ITC | 470 | [2] |

| PEX5 NTD (1-315) | ITC | 150 | [3] |

| PEX5 NTD (1-315) in bicelles | ITC | 250 | |

| General WxxxF/Y motifs | - | 3 - 150 |

ITC: Isothermal Titration Calorimetry

Table 2: Kinetic Rate Constants for Human PEX5 Motifs Interacting with PEX14-NTD

| PEX5 Motif | Method | kon (105 M-1s-1) | koff (s-1) | Reference |

| LVxEF motif | SPR | Not specified | 33-fold faster than WxxxF/Y | |

| WxxxF/Y motif | SPR | Not specified | Not specified |

SPR: Surface Plasmon Resonance

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the PEX5-PEX14 interaction. The following are detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

-

Protein Preparation:

-

Express and purify recombinant human PEX5 N-terminal domain (e.g., residues 1-320) and the PEX14 N-terminal domain (e.g., residues 1-80).

-

Dialyze both proteins extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Determine accurate protein concentrations using a spectrophotometer and appropriate extinction coefficients.

-

-

ITC Experiment Setup:

-

Thoroughly degas both protein solutions to prevent air bubbles.

-

Load the PEX14-NTD solution (e.g., 30 µM) into the sample cell of the calorimeter.

-

Load the PEX5-NTD solution (e.g., 300 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe tip, and discard this data point.

-

Carry out a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Subtract the heat of dilution by performing a control titration of the PEX5-NTD into buffer alone.

-

Fit the integrated and corrected data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for monitoring biomolecular interactions in real-time, providing kinetic data (kon and koff) in addition to binding affinity.

Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the PEX14-NTD (ligand) onto the activated surface via amine coupling to a target density (e.g., 500-2000 RU).

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.

-

-

Analyte Injection and Kinetic Analysis:

-

Prepare a series of dilutions of the PEX5-NTD (analyte) in running buffer (e.g., HBS-EP).

-

Inject the different concentrations of PEX5-NTD over the sensor and reference surfaces at a constant flow rate.

-

Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.

-

-

Regeneration:

-

If necessary, regenerate the sensor surface between analyte injections using a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Globally fit the association and dissociation curves for all analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to identify protein-protein interactions.

Protocol:

-

Plasmid Construction:

-

Clone the coding sequence for PEX14-NTD into a "bait" vector (e.g., pGBKT7), which fuses it to a DNA-binding domain (DBD).

-

Clone the coding sequence for PEX5-NTD (or specific motifs) into a "prey" vector (e.g., pGADT7), which fuses it to an activation domain (AD).

-

-

Yeast Transformation:

-

Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

-

As controls, transform yeast with the bait plasmid and an empty prey vector, and vice versa, to test for auto-activation.

-

-

Interaction Screening:

-

Plate the transformed yeast on selective media. Initially, select for the presence of both plasmids (e.g., SD/-Leu/-Trp).

-

To test for interaction, plate the colonies on a higher stringency selective medium that requires the activation of reporter genes (e.g., SD/-Leu/-Trp/-His/-Ade).

-

The growth of colonies on the high-stringency medium indicates a positive interaction.

-

-

Quantitative Analysis (Optional):

-

Perform a liquid β-galactosidase assay using a substrate like ONPG or CPRG to quantify the strength of the interaction.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions from cell lysates.

Protocol:

-

Cell Lysis:

-

Harvest cells co-expressing tagged versions of PEX5 and PEX14 (e.g., HA-PEX5 and Myc-PEX14).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to preserve protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with an antibody specific to one of the tagged proteins (e.g., anti-HA antibody).

-

Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.

-

As a negative control, use a non-specific IgG antibody.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads, for example, by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc) to confirm the co-precipitation of the interacting partner.

-

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Caption: The "Sliding Model" of PEX5-PEX14 interaction at the peroxisomal membrane.

Caption: A generalized workflow for investigating the PEX5-PEX14 protein-protein interaction.

References

- 1. A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 [frontiersin.org]

Pex5-pex14 ppi-IN-1 as a chemical probe for peroxisome import

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including fatty acid β-oxidation and the synthesis of ether lipids. The import of proteins into the peroxisomal matrix is a vital process mediated by a complex machinery of proteins known as peroxins (PEXs). A key interaction in this pathway is the binding of the soluble receptor PEX5, which carries newly synthesized cargo proteins, to the docking protein PEX14 on the peroxisomal membrane. This protein-protein interaction (PPI) is essential for the translocation of cargo into the peroxisome.

The critical role of the PEX5-PEX14 interaction in peroxisome biogenesis has made it an attractive target for the development of chemical probes to study peroxisomal protein import and as a potential therapeutic target, particularly in diseases like trypanosomiasis where related organelles, glycosomes, are essential for parasite survival.[1] This guide focuses on Pex5-Pex14 ppi-IN-1, a small molecule inhibitor designed to disrupt this crucial interaction, providing a valuable tool for investigating peroxisome function and a scaffold for potential drug development.

This compound: A Profile

This compound, also referred to as Compound 8, is a member of a novel class of inhibitors based on a dibenzo[b,f][2][3]oxazepin-11(10H)-one scaffold. It was developed through a structure-based design approach following a high-throughput screen that identified initial hits targeting the PEX5-PEX14 interface. This chemical probe serves as a valuable tool for dissecting the molecular mechanisms of peroxisomal protein import and for validating the PEX5-PEX14 PPI as a druggable target.

Quantitative Data

The inhibitory activity of this compound and related compounds has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data for this compound and a precursor hit compound.

Table 1: In vitro Inhibition of PEX5-PEX14 Interaction

| Compound | Target | Assay | Ki (μM) | EC50 (μM) | Reference |

| This compound (Compound 8) | PEX5-TbPEX14 | - | 53 | - | |

| Pyrazolo[4,3-c]pyridine derivative 1 | TbPEX14-PEX5 | AlphaScreen | - | 265 | |

| Pyrazolo[4,3-c]pyridine derivative 1 | TcPEX14-PEX5 | AlphaScreen | - | 539 |

Note: Ki represents the inhibitory constant, and EC50 represents the half-maximal effective concentration in the respective assays. Tb refers to Trypanosoma brucei and Tc to Trypanosoma cruzi.

Table 2: Cellular Activity of PEX5-PEX14 Inhibitors

| Compound | Organism | EC50 (μM) | Reference |

| This compound (Compound 8) | Trypanosoma brucei brucei (bloodstream form) | 5 | |

| Dibenzo[b,f]oxazepin-11(10H)-one derivative 8c | Trypanosoma brucei brucei | 8.12 |

Note: EC50 in this context refers to the half-maximal effective concentration for inhibiting the growth of or killing the parasite.

Signaling Pathways and Experimental Workflows

Peroxisomal Protein Import Pathway

The import of peroxisomal matrix proteins is a multi-step process. Cytosolic PEX5 recognizes and binds to cargo proteins bearing a Peroxisomal Targeting Signal 1 (PTS1). The cargo-loaded PEX5 then docks at the peroxisomal membrane via its interaction with PEX14. This docking is a prerequisite for the translocation of the cargo across the membrane. This compound acts by disrupting the crucial PEX5-PEX14 interaction, thereby inhibiting the import of cargo proteins.

References

- 1. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pex5-Pex14 Protein-Protein Interaction Inhibitor Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between the peroxisomal biogenesis factor 5 (Pex5) and the peroxisomal biogenesis factor 14 (Pex14) is a critical step in the import of matrix proteins into the peroxisome. Pex5 acts as a soluble receptor for newly synthesized peroxisomal matrix proteins, recognizing the Peroxisomal Targeting Signal 1 (PTS1). The Pex5-cargo complex then docks onto the peroxisomal membrane, primarily through the interaction of Pex5 with Pex14. This interaction is mediated by multiple WxxxF/Y motifs on Pex5 binding to the N-terminal domain of Pex14.[1][2][3] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy, particularly for diseases like trypanosomiasis, where the parasite's metabolism is heavily reliant on glycosomes, organelles related to peroxisomes.[4][5]

Pex5-Pex14 PPI-IN-1 is an inhibitor of the Pex14-Pex5 interaction, with a reported inhibitory constant (Ki) of 53 μM against the Trypanosoma brucei proteins (TbPex14-TbPex5). This document provides a detailed protocol for an in vitro AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to screen and characterize inhibitors of the Pex5-Pex14 interaction. This bead-based assay is highly sensitive, amenable to high-throughput screening, and requires no wash steps.

Principle of the AlphaLISA Assay

The AlphaLISA technology is based on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are brought into close proximity. For the Pex5-Pex14 interaction assay, one protein is conjugated to a Donor bead and the other to an Acceptor bead. When Pex5 and Pex14 interact, the beads are brought close enough for the energy transfer to occur upon excitation of the Donor bead at 680 nm. The resulting chemiluminescent signal at 615 nm is proportional to the extent of the Pex5-Pex14 interaction. A potential inhibitor, such as this compound, will disrupt this interaction, leading to a decrease in the AlphaLISA signal.

Signaling Pathway and Inhibition

The interaction between Pex5 and Pex14 is a key step in the peroxisomal protein import pathway. This compound acts by directly interfering with this interaction.

Caption: Pex5-Pex14 interaction pathway and the inhibitory mechanism of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the this compound in vitro AlphaLISA.

Caption: Experimental workflow for the Pex5-Pex14 AlphaLISA inhibitor screening assay.

Materials and Reagents

| Reagent | Supplier | Comments |

| Recombinant Human Pex5 (full-length) | Commercial/In-house | Biotinylated. |

| Recombinant Human Pex14 (NTD) | Commercial/In-house | Fused to an affinity tag (e.g., GST or His-tag). |

| This compound | Commercial | Prepare a stock solution in DMSO. |

| AlphaLISA Streptavidin Donor Beads | PerkinElmer | Store at 4°C, protected from light. |

| AlphaLISA Anti-GST Acceptor Beads | PerkinElmer | Or anti-His, depending on the Pex14 tag. Store at 4°C, protected from light. |

| Assay Buffer | - | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20. Buffer composition may require optimization. |

| 384-well white opaque assay plates | Greiner, Corning | Low-volume plates are recommended. |

| Alpha-enabled plate reader | PerkinElmer, BMG Labtech | e.g., EnVision or PHERAstar. |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific protein constructs and assay conditions.

1. Reagent Preparation: a. Thaw recombinant proteins on ice. b. Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%. c. Prepare a working solution of biotinylated Pex5 and GST-Pex14 in assay buffer. Optimal concentrations should be determined empirically, typically in the low nanomolar range. d. Prepare a mixture of AlphaLISA Streptavidin Donor and Anti-GST Acceptor beads in assay buffer. The final concentration is typically 20 µg/mL for each. This step should be performed in a dimly lit room.

2. Assay Procedure (for a 20 µL final volume in a 384-well plate): a. Add 5 µL of the inhibitor dilution (or vehicle control) to the wells of the 384-well plate. b. Add 5 µL of the GST-Pex14 working solution to all wells. c. Incubate for 30 minutes at room temperature. d. Add 5 µL of the biotinylated Pex5 working solution to all wells. e. Incubate for 60 minutes at room temperature. f. Add 5 µL of the AlphaLISA bead mixture to all wells. g. Seal the plate and incubate for 60 minutes at room temperature in the dark. h. Read the plate on an Alpha-enabled plate reader with excitation at 680 nm and emission detection at 615 nm.

3. Data Analysis: a. The raw data (AlphaLISA counts) are normalized to the vehicle (DMSO) control. b. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)) c. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the Pex5-Pex14 interaction, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following table summarizes typical concentrations and expected values for a Pex5-Pex14 PPI inhibitor screening assay.

| Parameter | Typical Value/Range | Reference/Comment |

| Biotinylated Pex5 Concentration | 10 - 50 nM | Optimal concentration to be determined by titration. |

| GST-Pex14 (NTD) Concentration | 10 - 50 nM | Optimal concentration to be determined by titration. |

| AlphaLISA Bead Concentration | 20 µg/mL each | Manufacturer's recommendation. |

| This compound (IC50) | ~50-100 µM (estimated) | The reported Ki is 53 µM. IC50 values are assay-dependent and are typically higher than Ki values. |

| Z'-factor | > 0.5 | A measure of assay quality and suitability for high-throughput screening. An HTRF assay for a similar system reported a Z'-factor of 0.85-0.91. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low signal-to-background ratio | Suboptimal protein or bead concentrations. | Perform cross-titrations of both proteins and beads to determine optimal concentrations. |

| Inactive proteins. | Verify protein activity and integrity using other methods (e.g., SDS-PAGE, Western blot). | |

| High well-to-well variability | Pipetting errors. | Use calibrated pipettes and proper technique. Consider using automated liquid handlers for HTS. |

| Air bubbles in wells. | Centrifuge plates briefly after reagent addition. | |

| IC50 values differ from literature | Different assay conditions (buffer, temperature, etc.). | Ensure assay conditions are consistent. IC50 values are highly dependent on the specific assay parameters. |

| Protein aggregation. | Include a non-ionic detergent (e.g., Tween-20) in the assay buffer. Test different buffer components. |

Conclusion

The described AlphaLISA protocol provides a robust and sensitive method for the in vitro characterization of inhibitors of the Pex5-Pex14 protein-protein interaction, such as this compound. This assay is well-suited for primary screening of compound libraries, hit validation, and structure-activity relationship studies, thereby facilitating the development of novel therapeutics targeting this essential pathway.

References

- 1. Frontiers | Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 5. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay of Pex5-Pex14 PPI-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are essential organelles responsible for a variety of metabolic processes, including fatty acid oxidation and the detoxification of reactive oxygen species. The import of proteins into the peroxisomal matrix is a critical process for organelle function and is mediated by a cascade of protein-protein interactions (PPIs). A key interaction in this pathway is the binding of the cytosolic receptor Pex5, which carries newly synthesized cargo proteins, to the peroxisomal membrane protein Pex14.[1] This Pex5-Pex14 interaction serves as the initial docking step for cargo translocation into the peroxisome.[1]

Disruption of the Pex5-Pex14 interaction has been identified as a promising therapeutic strategy, particularly for treating diseases caused by trypanosomatid parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness.[2][3] These parasites possess specialized peroxisomes called glycosomes, which are vital for their metabolism. Inhibiting the Pex5-Pex14 PPI leads to the mislocalization of glycosomal enzymes, triggering a metabolic catastrophe and parasite death.[2]

Pex5-Pex14 PPI-IN-1 is a small molecule inhibitor designed to disrupt the interaction between Pex5 and Pex14. This document provides detailed protocols for a cell-based assay to quantify the activity of this compound and similar compounds using NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology.

Pex5-Pex14 Signaling Pathway in Peroxisomal Protein Import

The import of peroxisomal matrix proteins via the PTS1 (Peroxisomal Targeting Signal 1) pathway begins in the cytosol where the Pex5 receptor recognizes and binds the PTS1 motif on cargo proteins. The cargo-loaded Pex5 then translocates to the peroxisomal membrane and docks with a complex that includes Pex14. This docking is a critical step that initiates the translocation of the cargo protein across the peroxisomal membrane. After cargo release into the peroxisomal matrix, Pex5 is recycled back to the cytosol for subsequent rounds of import. This compound acts by directly interfering with the binding of Pex5 to Pex14, thereby inhibiting the entire import process.

References

- 1. Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-based design, synthesis and evaluation of a novel family of PEX5-PEX14 interaction inhibitors against Trypanosoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pex5-Pex14 ppi-IN-1 in Trypanosoma brucei Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), relies on specialized peroxisome-like organelles called glycosomes for essential metabolic processes, including glycolysis. The import of proteins into the glycosome is a critical process for the parasite's survival and is mediated by a series of peroxin (PEX) proteins. The interaction between the cytosolic receptor PEX5 and the glycosomal membrane protein PEX14 is a key step in the docking of cargo-loaded PEX5 at the glycosomal membrane.

Pex5-Pex14 ppi-IN-1 (also known as Compound 8) is a small molecule inhibitor that specifically disrupts the protein-protein interaction (PPI) between T. brucei PEX5 (TbPEX5) and PEX14 (TbPEX14)[1]. By inhibiting this interaction, this compound prevents the import of essential enzymes into the glycosome, leading to their mislocalization in the cytosol. This disruption of metabolic compartmentation causes a catastrophic metabolic failure and subsequent death of the parasite[2][3]. These application notes provide detailed protocols for the use of this compound in T. brucei culture to study its trypanocidal activity and mechanism of action.

Data Presentation

Inhibitor Properties and Activity

| Parameter | Value | Reference |

| Inhibitor Name | This compound (Compound 8) | [1] |

| Molecular Formula | C₂₆H₂₈N₄O₃ | [1] |

| Inhibitory Constant (Ki) vs. TbPEX5-TbPEX14 | 53 µM | |

| EC₅₀ vs. T. b. brucei (bloodstream form) | 5 µM |

Representative Dose-Response Data for EC₅₀ Determination

| Concentration of this compound (µM) | Percent Inhibition of T. brucei Growth (Hypothetical) |

| 0 | 0% |

| 0.1 | 5% |

| 0.5 | 15% |

| 1.0 | 25% |

| 2.5 | 40% |

| 5.0 | 50% |

| 10.0 | 75% |

| 25.0 | 90% |

| 50.0 | 98% |

| 100.0 | 100% |

Signaling Pathway and Experimental Workflow

Caption: PEX5-PEX14 mediated glycosomal protein import pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in T. brucei.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (Compound 8)

-

Dimethyl sulfoxide (DMSO), sterile

-

Microcentrifuge tubes

Procedure:

-

Based on common laboratory practice for similar small molecules, prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Briefly vortex to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Determination of EC₅₀ using Alamar Blue Assay

This protocol is adapted from established methods for T. brucei viability testing.

Materials:

-

Bloodstream form T. brucei (e.g., Lister 427)

-

HMI-9 medium, supplemented with 10% fetal bovine serum

-

96-well flat-bottom culture plates, sterile

-

This compound stock solution (10 mM)

-

Alamar Blue (Resazurin) solution

-

Plate reader capable of measuring fluorescence (Ex/Em: ~530-560/590 nm)

Procedure:

-

Culture bloodstream form T. brucei in HMI-9 medium to a density of approximately 1 x 10⁶ cells/mL.

-

Dilute the trypanosome culture to a starting density of 1 x 10⁴ cells/mL in fresh HMI-9 medium.

-

Prepare serial dilutions of this compound in HMI-9 medium in a separate 96-well plate. A typical concentration range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) and a no-drug control.

-